(S)-1-(3-Pyridinyl)-3-butene-1-ol
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the butene chain, and the hydroxyl group. The pyridine ring is aromatic and planar, which could contribute to the stability of the molecule. The double bond in the butene chain introduces an element of unsaturation, and the hydroxyl group could participate in hydrogen bonding .Chemical Reactions Analysis
This compound could undergo various chemical reactions. The pyridine ring could participate in electrophilic aromatic substitution reactions, although these reactions are less common with pyridine due to the electron-withdrawing effect of the nitrogen atom. The double bond in the butene chain could undergo addition reactions, and the hydroxyl group could be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the pyridine ring could contribute to its aromaticity and stability. The butene chain could affect its hydrophobicity, and the hydroxyl group could contribute to its polarity and ability to form hydrogen bonds .Future Directions
properties
IUPAC Name |
(1S)-1-pyridin-3-ylbut-3-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-3,5-7,9,11H,1,4H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXCONFJQGCIBF-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CN=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C1=CN=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Pyridinyl)-3-butene-1-ol |
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